molecular formula C10H12O2 B162055 3-(4-Methoxyphenyl)-2-propen-1-ol CAS No. 53484-50-7

3-(4-Methoxyphenyl)-2-propen-1-ol

Cat. No.: B162055
CAS No.: 53484-50-7
M. Wt: 164.2 g/mol
InChI Key: NYICIIFSBJOBKE-NSCUHMNNSA-N
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Description

3-(4-Methoxyphenyl)-2-propen-1-ol: is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-propen-1-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde with acetone, followed by reduction of the resulting chalcone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using sodium borohydride or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Methoxyphenyl)-2-propen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer progression .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable component in the formulation of perfumes and food additives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

  • 4-Methoxyphenylpropanoic acid
  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenylpropanol

Comparison: Compared to these similar compounds, 3-(4-Methoxyphenyl)-2-propen-1-ol is unique due to the presence of the propen-1-ol moiety, which imparts distinct chemical reactivity and biological activity. For example, the propen-1-ol group allows for additional reactions such as Michael addition and aldol condensation, which are not possible with the other compounds .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICIIFSBJOBKE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283792
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53484-50-7, 17581-85-0
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26455
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Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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